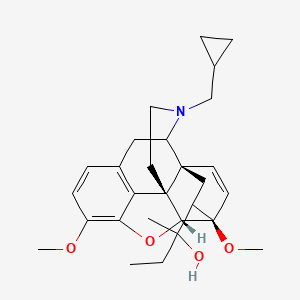

Homprenorphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H37NO4 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

2-[(1R,2S,14R,15R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol |

InChI |

InChI=1S/C28H37NO4/c1-5-25(2,30)20-15-26-10-11-28(20,32-4)24-27(26)12-13-29(16-17-6-7-17)21(26)14-18-8-9-19(31-3)23(33-24)22(18)27/h8-11,17,20-21,24,30H,5-7,12-16H2,1-4H3/t20?,21?,24-,25?,26-,27+,28-/m1/s1 |

InChI Key |

QRKTXOUBZSDKCE-DSTVXMOCSA-N |

Isomeric SMILES |

CCC(C)(C1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

Canonical SMILES |

CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Buprenorphine at Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the interaction of buprenorphine with the mu-opioid receptor (MOR). It delves into the quantitative pharmacology, detailed experimental methodologies, and the intricate signaling pathways that define buprenorphine's unique clinical profile.

Core Concepts: A High-Affinity, Partial Agonist with Slow Dissociation

Buprenorphine's pharmacological actions at the mu-opioid receptor are characterized by three key features:

-

Partial Agonism: Unlike full agonists such as morphine or fentanyl, buprenorphine only partially activates the mu-opioid receptor, even at saturating concentrations. This results in a "ceiling effect" where increasing the dose does not produce a corresponding increase in opioid effects, contributing to its favorable safety profile, particularly concerning respiratory depression[1].

-

High Binding Affinity: Buprenorphine binds to the mu-opioid receptor with exceptionally high affinity, significantly greater than that of many other opioids[1][2][3]. This high affinity allows it to displace other opioids from the receptor, a property crucial for its use in opioid use disorder treatment[1].

-

Slow Dissociation: Once bound, buprenorphine dissociates from the mu-opioid receptor very slowly[1][2]. This prolonged receptor occupancy contributes to its long duration of action and sustained therapeutic effects[1].

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of buprenorphine and other relevant ligands with the mu-opioid receptor. These values are compiled from various in vitro studies and may vary depending on the specific experimental conditions.

Table 1: Mu-Opioid Receptor Binding Affinity (Ki)

| Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Buprenorphine | 0.2 | Human | [3H]Diprenorphine | [2] |

| Buprenorphine | <1 | Human recombinant | [3H]-DAMGO | [4] |

| Morphine | 1.168 | Human recombinant | [3H]-DAMGO | [4] |

| Fentanyl | 1.346 | Human recombinant | [3H]-DAMGO | [4] |

| Naloxone | 1.518 | Human recombinant | [3H]-DAMGO | [4] |

| Naloxone | 2.3 | Not Specified | Not Specified | [2] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at the Mu-Opioid Receptor (GTPγS Binding Assay)

| Compound | EC50 (nM) | Emax (% of DAMGO) | Cell Line | Reference |

| Buprenorphine | Varies | Partial Agonist | CHO | [5] |

| Morphine | 346.63 | 42.51 | Mouse Vas Deferens | |

| Fentanyl | Varies | Full Agonist | Not Specified | |

| DAMGO | 238.47 | 96.99 | Mouse Vas Deferens |

EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.

Table 3: β-Arrestin Recruitment

| Compound | β-Arrestin 2 Recruitment | Cell Line | Reference |

| Buprenorphine | No significant recruitment | CHO-K1 OPRM1 | [6] |

| Morphine | Partial Agonist | CHO-K1 OPRM1 | [6] |

| DAMGO | Full Agonist | CHO-K1 OPRM1 | [6] |

Signaling Pathways

Buprenorphine's interaction with the mu-opioid receptor initiates a cascade of intracellular signaling events. It exhibits biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin pathway. This bias is thought to contribute to its reduced side-effect profile compared to full agonists[7].

G-Protein Signaling Pathway

Upon buprenorphine binding, the mu-opioid receptor undergoes a conformational change that activates inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors, resulting in the desired analgesic effects.

β-Arrestin Signaling Pathway

Full opioid agonists like morphine also induce the recruitment of β-arrestin to the mu-opioid receptor. This process leads to receptor desensitization, internalization, and the activation of signaling cascades associated with adverse effects such as respiratory depression and tolerance. Buprenorphine, being a G-protein biased agonist, shows minimal to no recruitment of β-arrestin[6][7].

References

- 1. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 2. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetics of buprenorphine in non-human primates

An In-depth Guide to the Pharmacokinetics of Buprenorphine in Non-Human Primates

Introduction

Buprenorphine, a semi-synthetic opioid derived from thebaine, is a cornerstone of multimodal pain management in veterinary medicine, particularly for non-human primates (NHPs).[1] Its unique pharmacological profile, characterized by potent analgesia with a ceiling effect on respiratory depression, makes it an advantageous therapeutic agent.[2][3] A thorough understanding of its pharmacokinetic (PK) properties—how the drug is absorbed, distributed, metabolized, and excreted—is critical for developing rational, evidence-based dosing regimens that ensure efficacy while minimizing stress and potential side effects in research and clinical settings.

This technical guide provides a comprehensive overview of the current knowledge on buprenorphine pharmacokinetics in commonly studied NHP species. It synthesizes quantitative data from key studies, details the experimental protocols used to generate this data, and visualizes the underlying mechanisms and workflows. The content is intended for researchers, veterinary scientists, and drug development professionals working with non-human primates.

Pharmacodynamics and Mechanism of Action

Buprenorphine's complex pharmacological effects stem from its interaction with multiple opioid receptor subtypes.[2][4] It is best described as a mixed agonist-antagonist opioid receptor modulator.[2]

-

μ-Opioid Receptor (MOR): Buprenorphine acts as a high-affinity partial agonist.[2][3] Its high affinity allows it to displace other full agonists like morphine or fentanyl from the receptor.[3] As a partial agonist, it produces a submaximal response even at full receptor occupancy, which contributes to its "ceiling effect" for respiratory depression, enhancing its safety profile compared to full MOR agonists.[2][3] Despite being a partial agonist, it can produce analgesia comparable to a full agonist in opioid-naïve individuals.[2]

-

κ-Opioid Receptor (KOR): It functions as a high-affinity antagonist.[2] This antagonism may contribute to its lower potential for dysphoria and abuse compared to other opioids.[5]

-

δ-Opioid Receptor (DOR): It is also a high-affinity antagonist at this receptor.[2]

-

Nociceptin/Orphanin FQ Receptor (NOP or ORL-1): Buprenorphine is a weak partial agonist with low affinity for the NOP receptor.[2] In primates, NOP receptor activation appears to synergistically enhance MOP-mediated antinociception, a contrast to findings in rodents.[6]

This unique receptor binding profile is responsible for its long duration of action and its utility in both pain management and opioid use disorder treatment.[2]

Figure 1: Buprenorphine's Opioid Receptor Signaling Pathway.

Pharmacokinetics in Macaques (Macaca mulatta & Macaca fascicularis)

Macaques are the most extensively studied NHP species regarding buprenorphine pharmacokinetics. Studies show that the PK parameters do not differ significantly between rhesus and cynomolgus macaques.[1]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from studies in macaques. A hypothesized therapeutic plasma concentration of ≥0.1 ng/mL is often used to predict the duration of analgesia.[1][7]

Table 1: Pharmacokinetics of Standard Buprenorphine Formulations in Macaques

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-last (ng·h/mL) | t½ (h) | Bioavailability | Reference |

|---|---|---|---|---|---|---|---|---|

| Rhesus & Cynomolgus | 0.01 | IM | - | - | 9.1 ± 4.3 | 2.6 ± 0.7 | - | [1] |

| Rhesus & Cynomolgus | 0.03 | IM | - | - | 39.0 ± 25.1 | 5.3 ± 2.0 | - | [1] |

| Rhesus (male) | 0.03 | IV | 33.0 (16.8–57.0)¹ | - | - | 12.1–95.6¹ | 100% (Ref) | [7][8] |

| Rhesus (male) | 0.03 | IM | 11.8 (6.30–14.8)¹ | 0.12 (7 min) | - | - | 68.1% (59.3–71.2)¹ | [7][8] |

Data presented as mean ± SD or median (range)¹. Cmax for IM/IV studies represents the maximum observed/back-extrapolated concentration.

Table 2: Pharmacokinetics of Sustained-Release (SR) Buprenorphine Formulations in Macaques

| Species | Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-last (ng·h/mL) | t½ (h) | Reference |

|---|---|---|---|---|---|---|---|---|

| Rhesus & Cynomolgus | SR Buprenorphine | 0.2 | SC | - | - | 177 ± 74 | 42.6 ± 26.2 | [1] |

| Rhesus | HCBS² (Low Dose) | 0.24 | SC | 19.1 ± 5.68 | 0.31 ± 0.08 | 236.4 ± 22.5 | 19.6 ± 4.02 | [9] |

| Rhesus | HCBS² (High Dose) | 0.72 | SC | 65.2 ± 14.7 | 0.03 ± 0.004 | 641.3 ± 79.4 | 20.6 ± 2.30 | [9] |

| Cynomolgus (male) | BUP-XR³ | 0.2 | SC | - | 6 - 48 | - | - | [10][11] |

Data presented as mean ± SD. ²Highly Concentrated Buprenorphine Solution. ³Extended-Release Buprenorphine.

Key Findings in Macaques

-

Dose Proportionality: Buprenorphine exhibits dose-proportional pharmacokinetics at standard intramuscular (IM) doses of 0.01 and 0.03 mg/kg.[1] A highly concentrated formulation also showed near-proportional increases in AUC between a 0.24 mg/kg and 0.72 mg/kg subcutaneous (SC) dose.[9]

-

Absorption: Following IM administration, absorption is rapid, with peak plasma concentrations (Tmax) observed as early as 7 minutes.[7]

-

Bioavailability: Intramuscular bioavailability is incomplete, with a median of 68% in rhesus macaques.[7]

-

Duration: At a dose of 0.03 mg/kg IM, plasma concentrations are maintained above the 0.1 ng/mL threshold for over 12 hours.[8] Sustained-release formulations can extend this duration significantly; a 0.2 mg/kg SC dose of SRB maintains levels above 0.1 ng/mL for 5 days, while a 0.72 mg/kg SC dose of HCBS does so for 72 hours.[1][9]

Pharmacokinetics in New World Primates

Common Marmosets (Callithrix jacchus)

Studies in common marmosets reveal a different pharmacokinetic profile compared to macaques, suggesting a need for species-specific dosing strategies.

Table 3: Pharmacokinetics of Buprenorphine in Common Marmosets

| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-last (ng·h/mL) | t½ (h) | Reference |

|---|---|---|---|---|---|---|---|

| Standard | 0.01 | IM | - | 0.29 ± 0.10 | - | 1.48 ± 0.38 | [12] |

| Standard | 0.01 | SC | - | 0.33 ± 0.13 | - | 2.35 ± 0.79 | [12] |

| Standard | 0.02 | IM | 15.2 | 0.17 | 16.1 | 2.23 | [13] |

| SR Buprenorphine | 0.2 | SC | 2.78 | 4.42 | 98.6 | 32.6 | [13] |

Data presented as mean ± SD or mean.

-

Key Findings: Buprenorphine appears to have more rapid clearance in marmosets, with a significantly shorter half-life (1.5–2.4 h) for standard formulations compared to macaques (2.6-5.3 h).[12] Based on the 0.1 ng/mL threshold, this suggests a shorter dosing interval of 4 to 8 hours for standard IM or SC injections.[12][13] New World primates may also be more susceptible to opioid-induced respiratory depression.[12][13]

Owl Monkeys (Aotus spp.)

Studies in owl monkeys have focused on sustained-release formulations to provide long-lasting analgesia.

-

Key Findings: A single 0.2 mg/kg SC dose of two different sustained-release formulations (BSR and EXR) maintained plasma concentrations above the 0.1 ng/mL threshold for at least 72 hours.[14] However, to reach a higher therapeutic threshold used in humans (0.5 ng/mL), a higher dose of 0.3 mg/kg was required, which was associated with increased sedation.[10][14]

Metabolism and Excretion

The metabolism of buprenorphine in NHPs is believed to be similar to that in humans, though species-specific differences in enzyme activity can affect drug disposition.[7][8]

-

Primary Pathways: Buprenorphine is metabolized in the liver via two main pathways:

-

N-dealkylation: Cytochrome P450 enzymes (primarily CYP3A4 and to a lesser extent CYP2C8) metabolize buprenorphine into its active metabolite, norbuprenorphine.[2][7]

-

Glucuronidation: Both buprenorphine and norbuprenorphine undergo conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferase (UGT) enzymes (UGT1A1, UGT2B7, UGT1A3).[2] This process creates more water-soluble compounds for excretion.

-

-

Excretion: The resulting glucuronide conjugates are primarily eliminated through the bile into the feces.[2] Due to this hepatic elimination, renal impairment is not expected to significantly impact clearance.[2]

Experimental Protocols

The data presented in this guide were generated using rigorous experimental designs. The following sections describe a generalized methodology based on the cited literature.

Animal Models and Husbandry

-

Animals: Studies typically use healthy, adult, opioid-naïve male or female macaques (Macaca mulatta, Macaca fascicularis), common marmosets (Callithrix jacchus), or owl monkeys (Aotus spp.).[7][12][13]

-

Housing: Animals are socially housed in accordance with IACUC-approved protocols and standards of care.

-

Acclimation: Prior to studies, animals are acclimated to restraint systems (e.g., chairs) and blood collection procedures to minimize stress.[7]

Drug Administration and Study Design

-

Formulations: Commercially available buprenorphine hydrochloride (e.g., Buprenex®) or specialized sustained-release formulations (e.g., SRB, BUP-XR, HCBS) are used.[1][7][9]

-

Dosing: Doses are calculated based on individual body weight and administered via intravenous (IV), intramuscular (IM), or subcutaneous (SC) routes.[1][7]

-

Design: Pharmacokinetic studies often employ a crossover design, where each animal receives different treatments (e.g., different doses or routes) separated by a washout period of at least 10 days to ensure complete drug elimination.[1]

Sample Collection and Processing

-

Blood Sampling: Serial blood samples (typically 1 mL) are collected at predetermined time points before and after drug administration.[7] A typical schedule might include samples at 0, 2, 5, 10, 23, 45, 90 minutes, and 3, 6, 12, 24, 48, 72, and 120 hours post-dose, depending on the formulation.[1][7][9]

-

Sites: Samples are collected via venipuncture from a peripheral vein, such as the cephalic or saphenous vein.[7]

-

Processing: Blood is collected into tubes (e.g., serum separator or EDTA tubes), centrifuged to separate plasma or serum, and the resulting supernatant is harvested and stored frozen (e.g., at -80°C) until analysis.[7]

Bioanalytical Method

-

Technique: Plasma or serum concentrations of buprenorphine and its metabolites are quantified using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][7][15] This method offers high sensitivity and selectivity.[16]

-

Sample Preparation: Prior to analysis, samples undergo an extraction process to isolate the analytes from matrix components. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16][17]

-

Quantification: The method is validated according to regulatory guidelines, establishing parameters like the lower limit of quantification (LLOQ), linearity, precision, and accuracy.[15] The LLOQ is often in the range of 0.05 to 0.1 ng/mL for buprenorphine.[1]

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).[7]

-

Method: A non-compartmental analysis (NCA) is typically performed.[7]

-

Parameters Calculated:

-

Cmax (Maximum Concentration): Determined directly from the observed data.

-

Tmax (Time to Cmax): The time at which Cmax is observed.

-

AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

-

t½ (Terminal Half-Life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

-

Clearance (CL) and Volume of Distribution (Vd): Calculated from dose and AUC.[13]

-

Bioavailability (F%): For non-IV routes, calculated as (AUCroute / AUCIV) × (DoseIV / Doseroute) × 100.

-

Figure 2: Generalized Experimental Workflow for an NHP PK Study.

Conclusion and Future Directions

The available literature provides a solid foundation for understanding the pharmacokinetics of buprenorphine in several key non-human primate species. In macaques, standard formulations require dosing every 12 hours or more frequently, while sustained-release products offer a significant refinement by extending the dosing interval to several days, reducing animal handling and stress.[1][9] Data from New World primates like marmosets and owl monkeys highlight important species-specific differences, particularly a faster clearance rate, which necessitates tailored dosing regimens.[12][14]

Future research should aim to:

-

Expand pharmacokinetic studies to other NHP species used in research.

-

Conduct combined pharmacokinetic-pharmacodynamic (PK/PD) studies to definitively establish the therapeutic plasma concentration range required for effective analgesia in different NHP species.

-

Investigate the impact of factors such as age, sex, and disease state on buprenorphine pharmacokinetics.

By continuing to build upon this knowledge base, researchers and veterinarians can further optimize pain management protocols, ensuring the highest standards of animal welfare.

References

- 1. Pharmacokinetics of 2 Formulations of Buprenorphine in Macaques (Macaca mulatta and Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buprenorphine - Wikipedia [en.wikipedia.org]

- 3. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 4. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Translational value of non-human primates in opioid research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of buprenorphine following intravenous and intramuscular administration in male rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Pharmacokinetics of a Long-lasting, Highly Concentrated Buprenorphine Solution after Subcutaneous Administration in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A pharmacokinetic study of extended-release buprenorphine in cynomolgus monkeys (Macaca fasicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Single-Dose Intramuscular and Subcutaneous Injections of Buprenorphine in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Buprenorphine and Sustained-release Buprenorphine in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ctegd.uga.edu [ctegd.uga.edu]

- 15. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kinampark.com [kinampark.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Buprenorphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of buprenorphine, a potent, semi-synthetic opioid analgesic. It details the primary synthetic routes starting from natural opiate alkaloids, thebaine and oripavine, and explores the synthesis and structure-activity relationships of key buprenorphine derivatives. This document is intended for an audience with a strong background in organic chemistry and pharmacology.

Chemical Synthesis of Buprenorphine

Buprenorphine is a complex morphinan derivative characterized by a C7 side chain containing a tert-butyl group and an N-cyclopropylmethyl substituent. Its synthesis is a multi-step process that has evolved to improve yields and reduce the use of hazardous reagents.

Synthesis from Thebaine

The commercial synthesis of buprenorphine has traditionally started from thebaine, an alkaloid isolated from the opium poppy (Papaver somniferum). This route involves several key transformations, including a Diels-Alder reaction, Grignard addition, N-demethylation, and O-demethylation.

A modified and efficient thebaine-based synthesis comprises six chemical steps.[1] A notable improvement in some modern approaches is the strategic reordering of O-demethylation and N-alkylation steps to avoid harsh conditions on the final molecule, which can lead to significant yield loss and impurity formation.[1]

Experimental Protocol: Synthesis from Thebaine

Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone [2] To a mixture of thebaine (20.0 g, 64.23 mmol), isopropanol (28 g), and water (14 g), methyl vinyl ketone (13.5 g, 192.69 mmol, 3.0 eq) is added at ambient temperature. The suspension is heated to 60 °C and stirred for 16 hours. After completion, the suspension is cooled to 50 °C, and a second portion of water (14 g) is added. The mixture is then cooled to 0-5 °C. The product is filtered, washed with water, and dried in a vacuum at 40 °C to afford the thebaine-MVK adduct.

Step 2: Hydrogenation of the Diels-Alder Adduct [3] The thebaine-MVK adduct is subjected to catalytic hydrogenation to reduce the double bond. This is typically carried out in a protic or aprotic solvent at 80-85 °C under hydrogen pressure (100 PSI) in the presence of a 10% palladium on carbon catalyst.

Step 3: Grignard Reaction with tert-Butylmagnesium Chloride [3] The hydrogenated adduct is reacted with a Grignard reagent, such as tert-butylmagnesium chloride, to introduce the characteristic tertiary alcohol side chain. This reaction is typically performed in an etheral solvent like THF or cyclopentyl methyl ether (CPME).

Step 4: N-Demethylation via von Braun Reaction [4][5] The product from the Grignard reaction undergoes N-demethylation. The classical approach is the von Braun reaction, where the N-methyl group is removed using cyanogen bromide (CNBr). This reaction is high-yielding but involves the use of the highly toxic CNBr and generates toxic byproducts.[4][6]

Step 5: Hydrolysis of the Cyanamide and O-Demethylation [2][6] The resulting cyanamide is hydrolyzed using a strong base, such as potassium hydroxide. This step is often combined with O-demethylation of the C3-methoxy group, which requires harsh conditions (temperatures exceeding 150-200 °C) and extended reaction times.[2][6] A one-pot cyanamide cleavage and O-demethylation has been developed to improve efficiency.[1]

Step 6: N-Alkylation with Cyclopropylmethyl Bromide [3] The final step is the N-alkylation of the resulting nor-buprenorphine intermediate with cyclopropylmethyl bromide in the presence of a base to yield buprenorphine.

Alternative N-Demethylation Methods To circumvent the toxicity of cyanogen bromide, alternative N-demethylation methods have been developed, including palladium-catalyzed N-demethylation/acylation protocols.[4][7] Enzymatic N- and O-demethylation using oxygenase enzymes is also a promising, more environmentally benign approach.[8][9]

Synthesis from Oripavine

Using oripavine, the O-demethylated precursor to thebaine, as the starting material offers the advantage of eliminating the harsh O-demethylation step required in the thebaine route.[10][11][12] This synthesis is generally shorter and avoids some of the toxic reagents used in the traditional process.[10][11][12]

Experimental Protocol: Synthesis from Oripavine [13]

Step 1: Quaternization of Oripavine Oripavine is reacted with cyclopropylmethyl bromide in a solvent such as DMF to form the N-cyclopropylmethyl oripavine quaternary ammonium salt.

Step 2: N-Demethylation with Thiolates The quaternary salt is then N-demethylated using a soft nucleophile, such as sodium tert-dodecanethiolate, to yield N-cyclopropylmethyl-nororipavine. This method avoids the use of cyanogen bromide.

Step 3: Conversion to Buprenorphine The N-cyclopropylmethyl-nororipavine is then converted to buprenorphine using established methods, which include the Diels-Alder reaction with methyl vinyl ketone and subsequent Grignard addition of a tert-butyl group.[10][11][12]

Quantitative Data on Buprenorphine Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Diels-Alder | Thebaine | Thebaine-MVK adduct | MVK, isopropanol/water, 60°C, 16h | 92.3 | 99.3 (HPLC) | [2] |

| Grignard Reaction | Hydrogenated Adduct | TARG | t-BuMgCl, CPME/Toluene | - | - | [3] |

| Cyanamide Formation | TARG | TARG-NCN | CNBr, NaHCO3, ACN/DCM, reflux | 93.95 | 99.5 (HPLC) | [3] |

| O-Demethylation | TARG-NCP | Buprenorphine | Ethanethiol, K-t-butoxide, DMF, 100-130°C, 18h | 83.68 | 98.92 (HPLC) | [3] |

| O-Demethylation | TARG-NCP | Buprenorphine | Heptanethiol, K-t-butoxide, DMF, 100-130°C, 16h | 78.40 | 99.0 (HPLC) | [3] |

| N-Demethylation (from Oripavine) | Oripavine Quaternary Salt | N-cyclopropylmethyl-nororipavine | Thiolate | - | - | [10] |

| Overall Yield (from Oripavine) | Oripavine | Buprenorphine | Multi-step | 32 | - | [13] |

Derivatives of Buprenorphine

The unique pharmacological profile of buprenorphine has prompted extensive research into its derivatives to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic properties.

C20-Modified Analogues

The stereochemistry and nature of the substituents at the C20 position have a significant impact on the pharmacological activity of buprenorphine analogues.[6]

-

Ring-Constrained Orvinols : Constraining the C20 carbon in a five-membered ring to fix the hydroxyl group in either a β (BU46) or α (BU47) configuration reveals that while both isomers have similar binding affinities, the β-OH isomer is more potent at the kappa-opioid receptor (KOR).[6] BU46 acts as a full KOR agonist in vivo, whereas BU47 is a broad-spectrum opioid antagonist.[6]

-

Homologation : Introducing a methylene spacer between C20 and the tert-butyl group can significantly alter the efficacy at the NOP receptor while having a lesser effect on the mu-opioid receptor (MOR).[14][15]

C14-Modified Analogues

Modifications at the C14 position have been explored to modulate the affinity and efficacy at various opioid receptors, particularly the NOP receptor.

-

14β-Phenylacetyl Substitution : The addition of a phenylacetyl group at the 14-oxygen position can substantially increase the binding affinity for the NOP receptor, leading to compounds with a binding profile comparable to buprenorphine.[16] This suggests that this substituent may occupy a similar space as the t-butyl group in buprenorphine.[16]

-

14β-Halogenation : The introduction of bromo or chloro substituents at the 14β position of codeinone, a related morphinan, has been achieved through reaction with N-bromosuccinimide or N-chlorosuccinimide, respectively.[17]

Other Derivatives

-

Halogenation at C1 and C2 : Halogenation at the C1 or C2 position of the aromatic ring has a minimal effect on NOP and delta-opioid receptor (DOR) affinity but can decrease the affinity for MOR and KOR.[14][15]

-

BU08028 : This buprenorphine analogue is a bifunctional MOR/NOP receptor partial agonist with significant analgesic activity and a potentially superior safety profile compared to buprenorphine.[18]

Quantitative Pharmacological Data for Buprenorphine and Derivatives

| Compound | Receptor | Ki (nM) | Efficacy (% of Standard Agonist) | Reference |

| Buprenorphine | MOR | 0.21 - 0.81 | 29-38% (vs. DAMGO) | [14][19] |

| KOR | 0.44 - 2.5 | 9% (Antagonist/Weak Partial Agonist) | [19] | |

| DOR | 0.82 - 6.1 | Antagonist | [19] | |

| NOP | 77.4 - 116 | 21% (vs. Nociceptin) | [14][19] | |

| 1b (C20 Homologue) | MOR | - | Comparable to Buprenorphine | [14][15] |

| NOP | - | Higher than Buprenorphine | [14][15] | |

| BU46 (β-OH) | KOR | - | 11-12 fold higher potency than α-OH isomer | [6] |

| BU47 (α-OH) | All | - | Antagonist | [6] |

| 7f (14β-acyl) | MOP | - | Partial Agonist | [16] |

| KOR | - | Partial Agonist | [16] | |

| DOR | - | Partial Agonist | [16] | |

| NOP | - | Partial Agonist | [16] |

Signaling Pathways and Mechanism of Action

Buprenorphine's complex pharmacology stems from its unique profile as a mixed agonist-antagonist at various opioid receptors.[19][20]

Mu-Opioid Receptor (MOR)

Buprenorphine is a high-affinity partial agonist at the MOR.[5][19] This interaction is responsible for its analgesic effects and its ability to mitigate withdrawal symptoms in opioid use disorder.[5] The partial agonism leads to a "ceiling effect" for respiratory depression, making it safer in overdose compared to full MOR agonists.[5] Upon binding, buprenorphine stabilizes a receptor conformation that leads to G-protein activation, specifically coupling to Gαi/o proteins. This inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[21][22] Buprenorphine shows biased agonism, favoring the G-protein pathway over β-arrestin-2 recruitment.[21][23]

Kappa-Opioid Receptor (KOR)

Buprenorphine acts as a high-affinity antagonist at the KOR.[8][19][24] This antagonism is thought to contribute to its antidepressant effects and may mitigate the dysphoria associated with KOR agonism.[25] By blocking the KOR, buprenorphine prevents the binding of endogenous ligands like dynorphin, which are implicated in stress and negative affective states.[21] This blockade prevents the KOR-mediated inhibition of dopamine release in reward pathways.[25]

Nociceptin/Orphanin FQ (NOP) Receptor

Buprenorphine is a weak partial agonist at the NOP (ORL-1) receptor.[19][26][27] Activation of the NOP receptor can modulate the effects of MOR activation.[20][28] It is hypothesized that at higher doses, buprenorphine's NOP agonism may counteract some of its MOR-mediated effects, contributing to its ceiling effect on respiratory depression and its unique bell-shaped dose-response curve for analgesia.[14][15][20][28] NOP receptor activation, like MOR, is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[29]

Experimental Workflow for Receptor Binding and Functional Assays

References

- 1. A modified approach for the commercial synthesis of buprenorphine [inis.iaea.org]

- 2. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]

- 3. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 6. Ring-constrained orvinols as analogs of buprenorphine: differences in opioid activity related to configuration of C(20) hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 8. Enzyme Screening and Engineering for N- and O‑Demethylation:Key Steps in the Synthesis of Buprenorphine - Almac [almacgroup.com]

- 9. almacgroup.com [almacgroup.com]

- 10. Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. downloadmaghaleh.com [downloadmaghaleh.com]

- 14. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]

- 17. Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Buprenorphine analogue BU08028 is one step closer to the Holy Grail of opioid research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buprenorphine - Wikipedia [en.wikipedia.org]

- 20. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. β-Arrestin 1 and 2 similarly influence μ-opioid receptor mobility and distinctly modulate adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Buprenorphine-induced antinociception is mediated by mu-opioid receptors and compromised by concomitant activation of opioid receptor-like receptors | RTI [rti.org]

- 29. researchgate.net [researchgate.net]

The Discovery and Development of Buprenorphine: A Technical Guide

An in-depth exploration of the history, pharmacology, and development of a cornerstone medication in pain management and opioid use disorder treatment.

Introduction

Buprenorphine, a semi-synthetic opioid derived from thebaine, stands as a pivotal development in the fields of analgesia and addiction medicine. Its unique pharmacological profile as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor confers a distinct safety and efficacy profile compared to full opioid agonists. This technical guide provides a comprehensive overview of the discovery and development of buprenorphine, detailing its pharmacological properties, the experimental methodologies used in its evaluation, and its journey from a potential morphine alternative to a key therapeutic agent.

Historical Development

The story of buprenorphine begins in the 1960s at Reckitt & Colman (now Reckitt Benckiser), a British consumer goods company. In a dedicated effort to discover a potent analgesic with a lower potential for dependence than morphine, a team of researchers embarked on a program to synthesize novel opioid compounds.[1][2][3]

Key Milestones:

-

1965: Buprenorphine is patented.[1]

-

1966-1969: Researchers at Reckitt & Colman, notably John Lewis and Kenneth Bentley, synthesize a series of complex thebaine derivatives.[4] One of these, coded RX6029, shows promising results in animal studies, demonstrating strong analgesic effects with a reduced dependence liability. This compound would later be named buprenorphine.[1][4]

-

1971: Human trials of buprenorphine commence.[1]

-

1978: Buprenorphine is first marketed in the United Kingdom as an injectable analgesic for treating moderate to severe pain under the brand name Temgesic.[4]

-

1981: The U.S. Food and Drug Administration (FDA) approves buprenorphine for medical use as an analgesic.[1]

-

1995: France approves the use of high-dose sublingual buprenorphine (Subutex) for the treatment of opioid dependence, a response to the growing AIDS epidemic among people who inject heroin.[4][5]

-

2000: The Drug Addiction Treatment Act of 2000 (DATA 2000) is passed in the United States, allowing qualified physicians to prescribe opioid addiction treatments in an office-based setting.[6][7] This legislation paves the way for the wider use of buprenorphine for this indication.

-

2002: The FDA approves two sublingual tablet formulations of buprenorphine for the treatment of opioid use disorder (OUD) in the United States: Subutex (buprenorphine hydrochloride) and Suboxone (buprenorphine hydrochloride and naloxone hydrochloride).[4][8] The inclusion of naloxone in Suboxone was intended to deter intravenous abuse.[5]

Pharmacological Profile

Buprenorphine's unique clinical effects are a direct result of its complex interactions with multiple opioid receptors. It is classified as a mixed agonist-antagonist.

Receptor Binding and Activity

Buprenorphine exhibits high affinity for several opioid receptors, but its intrinsic activity varies significantly at each.

| Receptor | Affinity (Ki, nM) | Activity |

| Mu (µ) Opioid Receptor | 0.21 - 1.3 | Partial Agonist |

| Kappa (κ) Opioid Receptor | 0.33 - 2.5 | Antagonist |

| Delta (δ) Opioid Receptor | 1.1 - 4.7 | Antagonist |

| Nociceptin Receptor (ORL-1) | ~18 | Weak Partial Agonist |

Data compiled from multiple sources.

Its high affinity for the mu-opioid receptor means it can displace full agonists like heroin and methadone.[9] However, as a partial agonist, it produces a limited opioid effect, reaching a "ceiling" beyond which further increases in dose do not produce greater agonist effects.[9] This ceiling effect is a key factor in its favorable safety profile, particularly concerning respiratory depression.

Pharmacokinetics

| Parameter | Value |

| Bioavailability | Sublingual: ~30-50% |

| Protein Binding | ~96% |

| Metabolism | Hepatic (CYP3A4-mediated N-dealkylation to norbuprenorphine) |

| Elimination Half-life | 20-73 hours (mean ~37 hours) |

| Excretion | Primarily fecal, with ~10-30% renal |

Data compiled from multiple sources.

Signaling Pathways

The intracellular signaling cascades initiated by buprenorphine are complex and contribute to its unique pharmacological effects.

Mu-Opioid Receptor Signaling

As a partial agonist, buprenorphine binds to the mu-opioid receptor and induces a conformational change that leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[10][11] Activated Gi/o proteins also modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[11] This overall cellular inhibition contributes to the analgesic effects of buprenorphine.

Mu-Opioid Receptor Signaling Pathway for Buprenorphine.

Kappa-Opioid Receptor Signaling

Buprenorphine acts as an antagonist at the kappa-opioid receptor. By blocking the binding of endogenous kappa agonists like dynorphin, buprenorphine can prevent the dysphoric and pro-depressive effects associated with kappa receptor activation.[7][12] This antagonistic action is thought to contribute to the mood-stabilizing and antidepressant effects observed with buprenorphine treatment.

Kappa-Opioid Receptor Antagonism by Buprenorphine.

Experimental Protocols

The pharmacological properties of buprenorphine have been characterized through a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

[35S]GTPγS Binding Assay for Opioid Receptor Activation

This assay measures the functional activation of G protein-coupled receptors, such as the opioid receptors.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of buprenorphine at opioid receptors.

-

Methodology:

-

Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-hMOR for human mu-opioid receptor).[5]

-

Incubate the cell membranes (5-15 µg of protein) with a buffer solution containing 20 mM HEPES, 10 mM MgCl2, and 100 mM NaCl at pH 7.4.[5]

-

Add 0.05 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of buprenorphine to the incubation mixture.[5]

-

Incubate for 60 minutes at 25-30°C.[5]

-

Terminate the reaction by rapid filtration through glass fiber filters.[1]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[1]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.[5]

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM), and basal binding is measured in the absence of the test compound.[5]

-

Data are analyzed using non-linear regression to calculate EC50 and Emax values.

-

Workflow for [35S]GTPγS Binding Assay.

In Vivo Assays for Analgesia

Hot Plate Test

This test assesses the response to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.

-

Objective: To measure the analgesic effect of buprenorphine by determining the latency to a pain response.

-

Methodology:

-

Use male Sprague-Dawley rats (200-300 g) or ICR mice (25-35 g).[13]

-

Place the animal on a hot plate apparatus maintained at a constant temperature (e.g., 51-55°C).[14][15]

-

Record the latency (in seconds) for the animal to exhibit a nocifensive response, such as licking a paw or jumping.[14]

-

A cut-off time (e.g., 15-30 seconds) is established to prevent tissue damage.[16]

-

Administer buprenorphine (e.g., 0.5 mg/kg for rats, 2.0 mg/kg for mice, subcutaneously) or a vehicle control.[13]

-

Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 120 minutes).[13]

-

An increase in response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.

-

Tail-Flick Test

This is another common method for assessing the analgesic properties of drugs by measuring the latency to withdraw the tail from a noxious thermal stimulus.

-

Objective: To evaluate the analgesic effect of buprenorphine on a spinal reflex.

-

Methodology:

-

Use rats or mice as the animal model.[17]

-

Gently restrain the animal.

-

Focus a beam of high-intensity light on a specific portion of the animal's tail.[15]

-

Start a timer simultaneously with the application of the heat stimulus.[18]

-

Stop the timer when the animal flicks its tail out of the beam.[18] This is the tail-flick latency.

-

Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue injury.[15][16]

-

Administer buprenorphine or a vehicle control.

-

Measure the tail-flick latency at various time points post-administration.[16]

-

An increase in latency indicates analgesia.

-

Chemical Synthesis

The commercial synthesis of buprenorphine typically starts from thebaine, an alkaloid extracted from the opium poppy.

Generalized Synthetic Pathway from Thebaine:

-

Diels-Alder Reaction: Thebaine undergoes a Diels-Alder reaction with a dienophile, such as methyl vinyl ketone, to form a bridged intermediate.[2]

-

Grignard Reaction: The ketone in the intermediate is reacted with a Grignard reagent, such as tert-butylmagnesium chloride, to introduce the bulky t-butyl group.[2]

-

N-Demethylation: The N-methyl group of thebaine is removed. A common method is the von Braun reaction, which uses cyanogen bromide, although newer methods are being developed to avoid toxic reagents.[4][19]

-

N-Alkylation: The resulting secondary amine is alkylated with cyclopropylmethyl bromide to introduce the N-cyclopropylmethyl group.[6]

-

O-Demethylation: The O-methyl group on the aromatic ring is cleaved to yield the phenolic hydroxyl group. This step often requires harsh conditions.[4]

-

Reduction: Any remaining double bonds from the initial Diels-Alder reaction are reduced via hydrogenation.[19]

Generalized Chemical Synthesis Pathway of Buprenorphine.

Conclusion

The discovery and development of buprenorphine represent a significant advancement in medicinal chemistry and pharmacology. From its origins in the search for a safer analgesic to its current role as a first-line treatment for opioid use disorder, buprenorphine's journey highlights the importance of understanding complex pharmacological profiles. Its unique partial agonism at the mu-opioid receptor and antagonism at the kappa-opioid receptor provide a therapeutic window that balances efficacy with a reduced risk of overdose and dependence compared to full opioid agonists. Continued research into its mechanisms of action and the development of novel formulations promise to further enhance its clinical utility in addressing the ongoing challenges of pain management and the opioid crisis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]

- 3. jneurosci.org [jneurosci.org]

- 4. almacgroup.com [almacgroup.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine‐Derived Phenylazocarboxamides as Novel μ‐Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]

- 9. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 10. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. rjptsimlab.com [rjptsimlab.com]

- 18. Tail flick test - Wikipedia [en.wikipedia.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Pharmacodynamics of Buprenorphine in Rodent Models of Pain

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of buprenorphine as observed in various rodent models of pain. It is intended to serve as a technical resource, summarizing quantitative efficacy data, detailing common experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction: A Profile of a Complex Opioid

Buprenorphine is a semi-synthetic opioid analgesic with a unique and complex pharmacological profile.[1] It is clinically employed for the management of moderate to severe pain and as a treatment for opioid use disorder.[2][3] Its distinction from traditional opioids like morphine lies in its mixed agonist-antagonist activity at various opioid receptors and its unique intracellular signaling signature.[4] This profile results in a potent analgesic effect but with a ceiling on respiratory depression, enhancing its safety profile.[2] Understanding its actions in preclinical rodent models is crucial for both optimizing its current use and developing novel analgesics.

Receptor Pharmacology and Binding Profile

Buprenorphine's effects are mediated by its interaction with several classes of opioid receptors. It does not act on a single receptor type but rather modulates the activity of a family of receptors, leading to its complex net effect.

-

μ-Opioid Receptor (MOR): Buprenorphine is a partial agonist at the MOR with a very high binding affinity.[2][3][5] This high affinity allows it to displace other opioids, including full agonists like morphine, from the receptor.[2][5] Its dissociation from the MOR is slow, contributing to its long duration of action.[5][6] The analgesic effects of buprenorphine are primarily mediated by the MOR.[7][8] Studies in MOR knockout mice have shown that buprenorphine-induced antinociception is completely abolished in these animals.[7][8]

-

κ-Opioid Receptor (KOR): It acts as a high-affinity antagonist at the KOR.[2][3][9] This antagonism may contribute to its antidepressant-like effects and lower potential for dysphoria compared to kappa-agonists.

-

δ-Opioid Receptor (DOR): Buprenorphine is also a high-affinity antagonist at the DOR.[3][5]

-

Nociceptin/Orphanin FQ (NOP) Receptor (ORL-1): Buprenorphine is a weak partial agonist at the NOP receptor.[3][10] Activation of this receptor can counteract or modulate MOR-mediated analgesia.[4][8][11] This interaction is believed to be responsible for the bell-shaped dose-response curve sometimes observed in nociceptive assays, where the analgesic effect decreases at higher doses.[4][8] In mice lacking the ORL-1 receptor, the analgesic efficacy of buprenorphine is markedly enhanced.[8][11]

Table 1: Buprenorphine Receptor Binding Affinity (Ki)

| Receptor | Binding Affinity (Ki, nM) | Action in Rodents |

| μ-Opioid Receptor (MOR) | ~0.2[6] | Partial Agonist[2] |

| κ-Opioid Receptor (KOR) | ~0.62–2.5[3] | Antagonist[2][9] |

| δ-Opioid Receptor (DOR) | ~2.9–6.1[3] | Antagonist[3][5] |

| Nociceptin Receptor (NOP/ORL-1) | ~77.4[3] | Weak Partial Agonist[3][10] |

Intracellular Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[12] Buprenorphine exhibits a distinct signaling profile compared to full MOR agonists like morphine.

Activation of the MOR by an agonist typically triggers two main pathways:

-

G-protein Pathway: The receptor couples to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase, reduce cyclic AMP (cAMP) levels, and modulate ion channels.[13] This pathway is considered the primary driver of analgesia.

-

β-Arrestin Pathway: Following G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin proteins are recruited. This process desensitizes the G-protein signal and can initiate separate signaling cascades, which have been linked to adverse effects like respiratory depression and tolerance.[12][14]

Buprenorphine is known as a "G protein-biased" agonist.[12] It potently stimulates the G-protein pathway but fails to robustly recruit β-arrestin-2 at the MOR.[15][16] This biased signaling is thought to contribute to its favorable safety profile, particularly the ceiling effect on respiratory depression, while maintaining strong analgesia.[17]

Pharmacodynamics in Rodent Pain Models

Buprenorphine has demonstrated a broad analgesic profile across various rodent models of acute, inflammatory, and neuropathic pain.[18]

Acute Nociceptive Pain

These models assess the response to brief, noxious thermal or mechanical stimuli.

-

Hot Plate Test: This test measures the latency of a rodent to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.[19]

-

Tail-Flick Test: This assay measures the time it takes for a rodent to move its tail away from a focused beam of heat.[20]

Table 2: Efficacy of Buprenorphine in Acute Thermal Pain Models

| Species | Model | Dose (mg/kg, s.c.) | Analgesic Effect & Duration |

| Rat (Sprague-Dawley) | Hot Plate & Tail Flick | 0.5 | Intermediate analgesia, longest duration (6-8 hours).[20][21] |

| Mouse (ICR) | Hot Plate & Tail Flick | 2.0 | Intermediate analgesia, longest duration (3-5 hours).[20][21] |

| Rat | Hot Plate | 0.05 - 0.5 | Effective postoperative pain relief.[22] |

| Mouse | Tail Flick & Hot Plate | 0.16 (ED50, i.v.) | Full analgesic efficacy.[18] |

Inflammatory and Visceral Pain

These models mimic pain arising from tissue injury and inflammation.

-

Formalin Test: Involves injecting a dilute formalin solution into the paw, causing a biphasic pain response (acute neurogenic and delayed inflammatory).

-

Yeast-Induced Inflammatory Pain: Injection of brewer's yeast into the paw induces thermal hyperalgesia.

-

Phenylquinone (PQ) Writhing Test: An intraperitoneal injection of an irritant causes characteristic abdominal constrictions ("writhes"), a model for visceral pain.

Neuropathic Pain

These models are created by surgically injuring a peripheral nerve, leading to chronic pain states like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

-

Mononeuropathic Pain (e.g., Spared Nerve Injury - SNI): Involves ligation or transection of specific branches of the sciatic nerve.

-

Polyneuropathic Pain: Can be induced by chemotherapy agents or other systemic insults.

Table 3: Efficacy (ED50) of Buprenorphine in Other Rodent Pain Models

| Pain Type | Model | Species | Route | ED50 (mg/kg) |

| Visceral | Phenylquinone Writhing | Mouse | i.v. | 0.0084[18] |

| Inflammatory | Yeast-Induced | Rat | i.v. | 0.0024[18] |

| Inflammatory | Formalin-Induced | Mouse | i.v. | 0.025[18] |

| Neuropathic | Mononeuropathic (Mechanical Allodynia) | Rat | i.v. | 0.055[18] |

| Neuropathic | Mononeuropathic (Cold Allodynia) | Rat | i.v. | 0.036[18] |

| Neuropathic | Polyneuropathic (Mechanical Hyperalgesia) | Rat | i.p. | 0.129[18] |

| Neuropathic | Polyneuropathic (Cold Allodynia) | Rat | i.p. | 0.038[18] |

Experimental Protocols and Workflows

Detailed and standardized protocols are essential for reproducible results in pain research.

A. Hot Plate Test Protocol

This method assesses the response to a constant thermal stimulus.[19]

-

Apparatus: A commercially available hot plate device with a surface temperature maintained at a constant, preset level (e.g., 52-55°C). The animal is typically confined to the surface by a transparent glass cylinder.[19][23]

-

Acclimation: Animals are habituated to the testing room and the apparatus (with the heat off) for 1-2 days prior to testing to reduce stress.

-

Baseline Measurement: Each animal is placed on the hot plate, and a timer is started. The latency to the first clear pain response (e.g., hind paw lick, hind paw flutter, or jumping) is recorded.[19] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Animals are administered buprenorphine or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-Drug Measurement: At specific time points after administration (e.g., 30, 60, 90, 120 minutes), the latency measurement is repeated.

-

Data Analysis: The data are often expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

B. Von Frey Test Protocol

This method is used to assess mechanical sensitivity (allodynia).[24]

-

Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific bending force, or an electronic von Frey device.[24][25] The test is conducted on an elevated wire mesh platform that allows access to the animal's paws from below.[26]

-

Acclimation: Mice or rats are placed in individual Plexiglas compartments on the mesh platform and allowed to acclimate for at least 30-60 minutes until exploratory behavior ceases.[24][26]

-

Baseline Measurement: The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[27] The "up-down" method is often used to determine the 50% paw withdrawal threshold (PWT). Alternatively, an electronic device measures the force (in grams) that elicits a withdrawal response.[24]

-

Drug Administration: Buprenorphine or vehicle is administered.

-

Post-Drug Measurement: The PWT is reassessed at various time points after drug administration.

-

Data Analysis: The 50% PWT is calculated. An increase in the force required to elicit a withdrawal indicates an anti-allodynic or analgesic effect.

C. Conditioned Place Preference (CPP) Protocol

This paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[28]

-

Apparatus: A multi-compartment chamber where at least two compartments are made distinct by visual (e.g., wall patterns) and tactile (e.g., floor texture) cues.[28]

-

Phase 1: Habituation/Pre-Test: On the first day, the animal is placed in a central compartment and allowed to freely explore the entire apparatus for a set time (e.g., 15-20 minutes). The time spent in each compartment is recorded to establish any baseline preference.[29][30] An unbiased procedure is used where animals showing a strong initial preference for one side are excluded.

-

Phase 2: Conditioning: This phase typically lasts for several days.[29] On "drug" days, the animal is injected with buprenorphine and confined to one of the compartments. On "vehicle" days, the animal is injected with saline and confined to the opposite compartment. The pairings are counterbalanced across animals.[29]

-

Phase 3: Post-Conditioning Test: After the final conditioning session, the animal is again placed in the apparatus with free access to all compartments (in a drug-free state), and the time spent in each compartment is recorded.[29]

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-test phase. A significant increase indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

References

- 1. researchgate.net [researchgate.net]

- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 3. Buprenorphine - Wikipedia [en.wikipedia.org]

- 4. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 7. ClinPGx [clinpgx.org]

- 8. Buprenorphine-induced antinociception is mediated by mu-opioid receptors and compromised by concomitant activation of opioid receptor-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buprenorphine is a potent kappa-opioid receptor antagonist in pigeons and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buprenorphine-Induced Antinociception Is Mediated by μ-Opioid Receptors and Compromised by Concomitant Activation of Opioid Receptor-Like Receptors | Journal of Neuroscience [jneurosci.org]

- 12. Structural Determinants of Buprenorphine Partial Agonism at the μ‑Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mediation of buprenorphine analgesia by a combination of traditional and truncated mu opioid receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buprenorphine: The Opioid that Cried 'Partial Agonist' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hot plate test - Wikipedia [en.wikipedia.org]

- 20. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of a Sustained-Release Formulation of Buprenorphine for Analgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mmpc.org [mmpc.org]

- 25. Pharmacological Validation of Voluntary Gait and Mechanical Sensitivity Assays Associated with Inflammatory and Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessment of the Safety and Efficacy of Pre-emptive Use of Extended-release Buprenorphine for Mouse Laparotomy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Extended-release Buprenorphine, an FDA-indexed Analgesic, Attenuates Mechanical Hypersensitivity in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 29. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Buprenorphine Hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprenorphine hydrochloride is a potent, semi-synthetic opioid derivative of thebaine with a unique and complex pharmacological profile.[1][2] It is clinically utilized for the management of severe pain and as a cornerstone in the treatment of opioid use disorder (OUD).[1][3][4] Its distinct mechanism, characterized by partial agonism at the mu-opioid receptor (MOR) and antagonism at the kappa-opioid receptor (KOR), confers a superior safety profile compared to full opioid agonists, notably a ceiling effect on respiratory depression.[4][5][6] This guide provides a detailed examination of its molecular structure, physicochemical properties, pharmacodynamics, and the experimental methodologies used for its characterization.

Physicochemical Properties

Buprenorphine hydrochloride is a white or off-white crystalline powder.[7] Its solubility and other key properties are critical for formulation development and understanding its behavior in physiological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₄₁NO₄·HCl | [7][8][9] |

| Molecular Weight | 504.1 g/mol | [7][8][9][10] |

| Melting Point | 260-262 °C (with decomposition) | [8][11] |

| pKa | 8.5 and 10.0 | [12] |

| Solubility | Sparingly soluble in water; Freely soluble in methanol; Soluble in ethanol.[7][8][11] | Soluble to 25 mM in water and 50 mM in ethanol.[9][11] |

| Appearance | White to practically white crystalline powder.[13] |

Molecular Structure

The molecular structure of buprenorphine is complex, featuring a rigid pentacyclic framework derived from the morphinan skeleton. A critical structural feature is the 6,14-ethano bridge, which distinguishes it from many other morphine derivatives.[14] The N-cyclopropylmethyl substituent is crucial for its mixed agonist-antagonist activity. The crystal structure of buprenorphine hydrochloride has been determined using X-ray crystallography, revealing a tetragonal crystal system.[14] This detailed structural information is vital for understanding its interaction with opioid receptors at a molecular level.

Pharmacodynamics and Mechanism of Action

Buprenorphine's therapeutic utility stems from its complex interactions with multiple opioid receptors. It acts as a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa-opioid receptor (KOR), and an antagonist at the delta-opioid receptor (DOR).[4][5][6] It also exhibits agonist activity at the nociceptin/orphanin FQ (NOP) or ORL1 receptor.[9]

Its high affinity for the MOR, coupled with slow dissociation kinetics, means it can displace full agonists like heroin and morphine from the receptor, while only partially activating it.[3][5][15][16] This results in a "ceiling effect," where increasing doses do not produce greater respiratory depression, a significant safety advantage.[3][15] Antagonism at the KOR may contribute to its antidepressant effects and reduce the dysphoria associated with opioid withdrawal.[5]

Receptor Binding Affinities

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the receptors at equilibrium. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Source(s) |

| Mu-Opioid (MOR) | 0.08 ± 0.02 | Rat Brain | [1] |

| 0.2 | Human (recombinant) | [16] | |

| 0.216 | N/A | [17] | |

| Kappa-Opioid (KOR) | 0.11 ± 0.05 | Rat Brain | [1] |

| 0.072 | N/A | [18] | |

| Delta-Opioid (DOR) | 0.42 ± 0.04 | Rat Brain | [1] |

| Nociceptin (ORL-1) | 285 ± 30 | Rat Brain | [1] |

Signaling Pathways

Buprenorphine's interaction with MOR and KOR initiates distinct intracellular signaling cascades. As a partial agonist at the Gi/o-coupled MOR, it causes a submaximal inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. At the KOR, its antagonist action blocks the signaling of endogenous agonists like dynorphin.

Key Experimental Methodologies

Characterization of buprenorphine hydrochloride involves a suite of analytical and pharmacological assays.

Quantification and Purity Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity and concentration of buprenorphine in various formulations.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Objective: To separate and quantify buprenorphine hydrochloride from related substances and degradation products.

-

Column: A C18 or similar reversed-phase column (e.g., XBridgeTM Shield RP18, Hypersil ODS C18).[19][20]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate or potassium phosphate buffer).[19][21] The pH is often adjusted to the alkaline range to ensure the drug is in its unionized form for better peak shape.[19]

-

Detection: UV absorbance, typically monitored at wavelengths around 210 nm, 230 nm, or 280 nm.[19][21][22]

-

Flow Rate: Isocratic elution at a constant flow rate, for example, 1.0 or 1.5 mL/min.[19][21]

-

Validation: The method is validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[19][20][21]

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of buprenorphine for different opioid receptors. These are typically competitive binding experiments.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To measure the affinity of buprenorphine by its ability to displace a known high-affinity radioligand from a specific receptor.

-

Materials:

-

Cell membranes prepared from tissues or cell lines stably expressing the opioid receptor of interest (e.g., MOR, KOR).

-

A high-affinity radioligand specific for the receptor (e.g., [³H]diprenorphine, [³⁵S]GTPγS).[23][24]

-

Buprenorphine hydrochloride solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).[23]

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled buprenorphine.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.[23]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[23]

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.[23]

-

-

Data Analysis: The data are used to generate a competition curve. The IC₅₀ (the concentration of buprenorphine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay)

Functional assays measure the intracellular response following receptor activation, determining whether a ligand is an agonist, antagonist, or partial agonist.

Protocol: cAMP Inhibition Assay

-

Objective: To determine the functional activity of buprenorphine at the Gi/o-coupled mu-opioid receptor by measuring its effect on cAMP levels.

-

Materials:

-

Cells expressing the mu-opioid receptor.

-

Forskolin or another adenylyl cyclase activator.

-

Buprenorphine hydrochloride solutions of varying concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of buprenorphine.

-

Stimulate the cells with forskolin to increase intracellular cAMP production.

-

Lyse the cells and measure the cAMP concentration using the detection kit.

-

-

Data Analysis: A dose-response curve is generated by plotting the percentage of forskolin-stimulated cAMP inhibition against the concentration of buprenorphine. The potency (EC₅₀) and efficacy (Emax) are determined. Buprenorphine will show a submaximal inhibition compared to a full agonist, confirming its partial agonist activity.

Conclusion

Buprenorphine hydrochloride possesses a multifaceted molecular profile that underpins its crucial role in modern medicine. Its distinct physicochemical properties, complex molecular architecture, and unique pharmacodynamic profile—characterized by high-affinity MOR partial agonism and KOR antagonism—provide a potent analgesic effect with an enhanced safety margin. The rigorous application of experimental methodologies such as HPLC and receptor binding assays is essential for quality control and advancing the understanding of this complex therapeutic agent, facilitating further research and development in pain management and addiction medicine.

References

- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Buprenorphine Hydrochloride? [synapse.patsnap.com]

- 6. Buprenorphine/naloxone - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. BUPRENORPHINE HYDROCHLORIDE CAS#: 53152-21-9 [m.chemicalbook.com]

- 9. Buprenorphine hydrochloride | Miscellaneou: R&D Systems [rndsystems.com]

- 10. (-)-Buprenorphine hydrochloride | C29H42ClNO4 | CID 45265653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 53152-21-9 CAS MSDS (BUPRENORPHINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. BUPRENORPHINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 14. CCCC 1994, Volume 59, Issue 11, Abstracts pp. 2472-2480 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 17. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov.tw [fda.gov.tw]

- 20. lupinepublishers.com [lupinepublishers.com]

- 21. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. HPLC Method for Analysis of Buprenorphine and Naloxone in Sublingual Film 8mg/2 mg on Primesep 100 Column | SIELC Technologies [sielc.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. pubs.acs.org [pubs.acs.org]

The Dichotomous Nature of Buprenorphine: An In-depth Analysis of its Antagonist Activity at Kappa-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprenorphine is a unique opioid with a complex pharmacological profile, acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[1][2][3] Its high affinity for the KOR, coupled with its antagonist activity, is hypothesized to contribute to its therapeutic effects in mood disorders and addiction by mitigating the dysphoria and aversive states associated with KOR activation.[1][2] This technical guide provides a comprehensive overview of the antagonist activity of buprenorphine at the KOR, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data: Binding Affinity of Buprenorphine at Opioid Receptors

Buprenorphine exhibits a high binding affinity for the kappa-opioid receptor, often comparable to or even exceeding its affinity for the mu-opioid receptor. This high affinity allows it to effectively displace endogenous KOR agonists, such as dynorphins. The following table summarizes the binding affinity (Ki) of buprenorphine at various opioid receptors across different species and tissues.

| Receptor | Species/Tissue | Ki (nM) | Reference |

| Kappa-Opioid Receptor | - | 0.072 | [4] |

| Kappa-Opioid Receptor | Rat Brain | 0.11 ± 0.05 | [5] |

| Kappa-Opioid Receptor | Monkey Brain | 0.44 ± 0.08 | [5] |

| Mu-Opioid Receptor | Rat Brain | 0.08 ± 0.02 | [5] |

| Mu-Opioid Receptor | Monkey Brain | 0.08 ± 0.01 | [5] |

| Mu-Opioid Receptor | - | 0.2 | [6] |

| Delta-Opioid Receptor | Rat Brain | 0.42 ± 0.04 | [5] |

| Delta-Opioid Receptor | Monkey Brain | 0.82 ± 0.11 | [5] |

| ORL-1 | Rat Brain | 285 ± 30 | [5] |

Experimental Protocols

The antagonist activity of buprenorphine at the KOR can be assessed through various in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Ki of buprenorphine for the kappa-opioid receptor.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (hKOR).

-

Radioligand: [³H]-diprenorphine or other suitable KOR-selective radioligand.

-

Buprenorphine.

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare cell membranes from cells overexpressing hKOR. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

-

In a 96-well plate, add increasing concentrations of unlabeled buprenorphine.

-